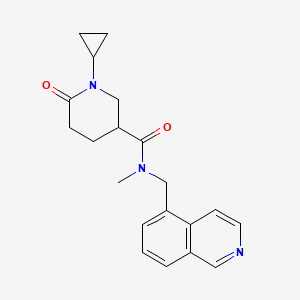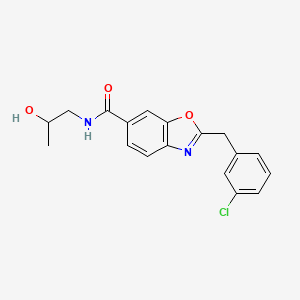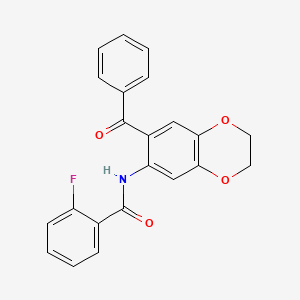
1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide, also known as CPI-613, is a novel anticancer agent that has been shown to exhibit potent antitumor activity against a broad range of cancer types. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway that is upregulated in many cancer cells.
作用机制
1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide targets the TCA cycle in cancer cells, which is upregulated to meet the high metabolic demands of cancer cells. By inhibiting the TCA cycle, 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide disrupts the energy production and metabolic processes in cancer cells, leading to cell death.
Biochemical and physiological effects:
1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been shown to have a selective toxicity towards cancer cells, with minimal toxicity towards normal cells. The compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.
实验室实验的优点和局限性
One of the major advantages of 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide is its ability to target a key metabolic pathway that is upregulated in many cancer cells. This makes 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide a promising candidate for combination therapy with other anticancer agents. However, one of the limitations of 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide. One area of research is the development of new formulations of 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide. Additionally, the combination of 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide with other anticancer agents is an area of active research, with several clinical trials currently underway. Finally, the role of 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide in the treatment of specific cancer types, such as pancreatic cancer and leukemia, is an area of ongoing investigation.
合成方法
1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide is synthesized through a multi-step process that involves the condensation of isoquinoline with piperidine, followed by cyclization to form the cyclopropyl ring. The resulting compound is then subjected to a series of reactions to introduce the carboxamide and methyl groups.
科学研究应用
1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical trials. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth and metastasis, and sensitize cancer cells to chemotherapy.
属性
IUPAC Name |
1-cyclopropyl-N-(isoquinolin-5-ylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22(12-15-4-2-3-14-11-21-10-9-18(14)15)20(25)16-5-8-19(24)23(13-16)17-6-7-17/h2-4,9-11,16-17H,5-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCDZFLDWIZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=C1C=CN=C2)C(=O)C3CCC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)

![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)
![N-cyclopentyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6032750.png)
![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)

![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6032779.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
![1-phenyl-4-{3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6032802.png)

![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)
![N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B6032830.png)